2-Fluoro-6-morpholinobenzonitrile
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Overview
Description
2-Fluoro-6-morpholinobenzonitrile is an organic compound with the molecular formula C11H11FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a morpholine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-morpholinobenzonitrile can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 2,6-difluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually around 90°C, for several hours .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-morpholinobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzonitrile derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-morpholinobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-morpholinobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the morpholine group can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the morpholine group, making it less versatile in certain applications.
2-Fluorobenzonitrile: Lacks both the morpholine group and the second fluorine atom, resulting in different chemical properties.
6-Morpholinobenzonitrile: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
2-Fluoro-6-morpholinobenzonitrile is unique due to the combination of the fluorine atom and the morpholine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-6-morpholin-4-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYXKJTNUCDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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